

Performance Comparison of Fatty Acid Amide Applications

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Compound Focus: Oleyl palmitamide

CAS No.: 16260-09-6

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Application Area	Specific Compound/System	Key Performance Metrics	Experimental Methodology & Conditions	Key Findings
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| **Drug Delivery** | 4-Aminopyridine-based fatty acid amide organo/hydrogels [1] | • **MGC**: 0.7% - 2.5% (w/v) • **Thermal Stability**: Gel-sol transition at 65°C - 95°C • **Drug Release**: ~40-70% Theophylline release in 8 hours • **Cytotoxicity**: Significant activity against A549 cancer cells | • **Gelation**: Tested in various organic solvents and aqueous mixtures. • **Rheology**: Mechanical strength assessed via rheometry. • **Drug Release**: Studied at pH 5.5 and 7.4 using UV-Vis spectroscopy. • **Cytotoxicity**: Evaluated using MTT assay on A549 and Vero cell lines. | Performance is highly dependent on alkyl chain length; longer chains (C22) confer superior mechanical strength and controlled drug release [1]. | | **Corrosion Inhibition** | Naphthamide (6C-9C) & Benzamide (6C-9C) derivatives [2] | • **Inhibition Efficiency**: Up to ~80% for naphthamide 9C • **Adsorption**: Stable layer formation on mild steel • **HOMO-LUMO Gap**: Smaller gap for naphthamides indicates higher reactivity | • **Electrochemical Tests**: OCP and potentiodynamic polarization in 1.0 M H₂SO₄. • **Spectroscopy**: IR and NMR for structure confirmation. • **Theoretical Modeling**: DFT calculations and MD simulations. | Naphthalene-based amides outperform benzene-based analogues due to stronger π - π adsorption and lower HOMO-LUMO energy gaps [2]. | | **Antibacterial Agents** | Fatty Hydroxamic Acids (FHA) & Fatty Hydrazide Hydrates (FHH) from EVOO [3] | • **Antibacterial Activity**: Effective against *S. aureus* and *E. coli* • **Oil Conversion**: Optimized by varying molar ratio, time, and temperature | • **Synthesis**: Refluxing EVOO with hydroxylamine or hydrazine hydrate. • **Characterization**: FTIR, NMR, and DFT

calculations. • **Antibacterial Assay:** Agar well diffusion method. | Provides a one-step, environmentally friendly synthesis path for biocompatible antibacterial agents [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies cited.

- **Synthesis of Fatty Amides via Reflux (for Antibacterial Application) [3]**

- **Reaction Conditions:** Extra virgin olive oil (EVOO) is reacted with amines like hydroxylamine hydrochloride or hydrazine hydrate.
- **Optimization Parameters:** The process is optimized by varying the molar ratio of EVOO to the amine (e.g., 1:6 to 1:10), reaction time (2-8 hours), and temperature (60-100°C).
- **Characterization:** The resulting fatty amides (FHA and FHH) are characterized using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Density Functional Theory (DFT) calculations are used to study the chemical behavior and reaction feasibility.

- **Gelation and Drug Release Testing (for Drug Delivery) [1]**

- **Gel Preparation:** A weighed amount of the synthetic fatty acid amide gelator is added to a solvent (e.g., 1,4-dioxane, DMSO, or aqueous mixtures) and heated until dissolved. The solution is then allowed to cool undisturbed at room temperature until a gel forms.
- **Minimum Gelation Concentration (MGC):** The lowest concentration at which the gelator prevents the solvent from flowing upon inversion of the vial.
- **Drug Loading and Release:** The model drug (e.g., Theophylline) is incorporated during the gel preparation. The release profile is studied by placing the drug-loaded gel in a buffer solution (e.g., PBS at pH 7.4 and 5.5) and periodically measuring the drug concentration in the release medium using UV-Visible spectroscopy.

- **Electrochemical Corrosion Inhibition Tests (for Industrial Applications) [2]**

- **Setup:** A standard three-electrode cell is used, with a mild steel specimen as the working electrode, immersed in a corrosive medium (1.0 M H₂SO₄) with and without the inhibitor.
- **Open Circuit Potential (OCP):** The potential of the working electrode is measured against a reference electrode over time until it stabilizes. A shift towards a more positive potential indicates the formation of a protective inhibitor layer.

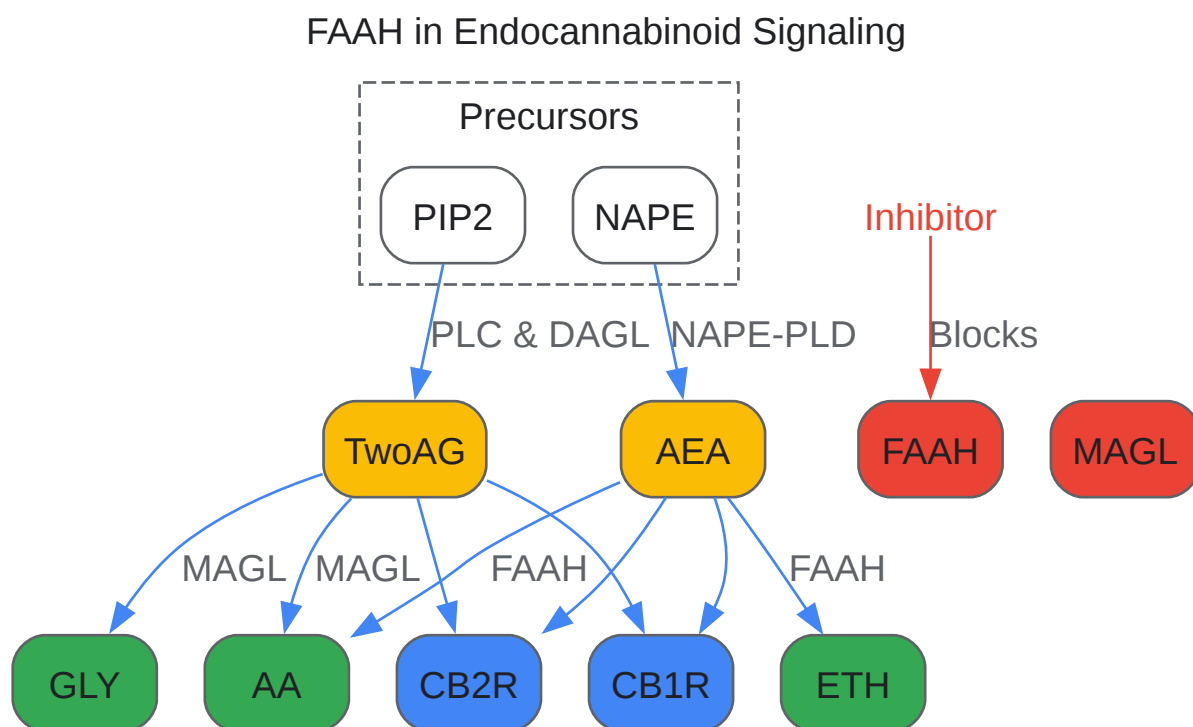
- **Potentiodynamic Polarization:** The current response is measured while the potential is dynamically scanned. The inhibition efficiency (%IE) is calculated using the formula: $\%IE = (1 - (i_{corr}(inhibited) / i_{corr}(blank))) * 100$ where i_{corr} is the corrosion current density.

Biological Pathway and Mechanism Visualizations

The following diagrams illustrate the key signaling pathway and synthesis workflow involved in fatty acid amide research.

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

The diagram below illustrates the role of Fatty Acid Amide Hydrolase (FAAH) in the endocannabinoid system, a key pathway for therapeutic targeting [4].

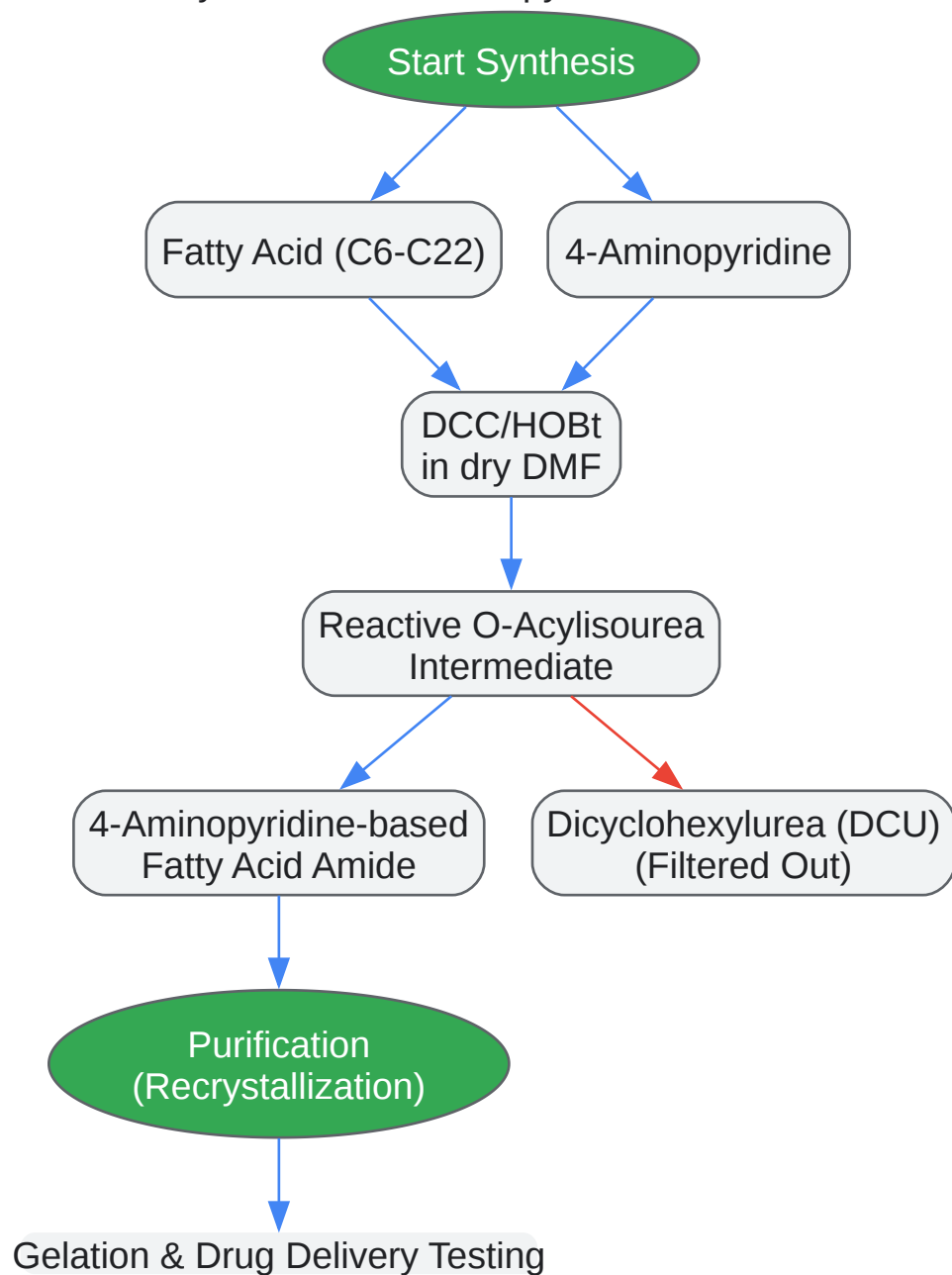


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Synthesis Workflow for 4-Aminopyridine-based Gelators

This workflow outlines the synthetic pathway for creating fatty acid amide-based low-molecular-weight gelators, as described in the drug delivery study [1].

Synthesis of 4-Aminopyridine Gelators



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Key Comparative Insights for Professionals

The data reveals several critical trends for research and development:

- **Structure-Activity Relationship (SAR) is Paramount:** In drug delivery, longer alkyl chains (C22) enhance mechanical strength, while in corrosion inhibition, a larger aromatic core (naphthalene vs. benzene) improves adsorption and efficiency [1] [2]. Performance is highly tunable through rational molecular design.
- **Therapeutic Potential Beyond Direct Action:** Fatty acid amides serve not only as direct antibacterial agents [3] but also as enabling technologies for drug delivery [1]. Furthermore, they are part of a major physiological system (the endocannabinoid system), making FAAH a high-value target for drug development [4].

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